molecular formula C26H23NO5 B13719766 Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B13719766
M. Wt: 429.5 g/mol
InChI Key: VEWXHMPOKKGRLF-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in the formation of isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
  • Benzopyran-4-One-Isoxazole Hybrid Compounds

Uniqueness

Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 5-[3,5-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H23NO5/c1-2-29-26(28)24-16-25(32-27-24)21-13-22(30-17-19-9-5-3-6-10-19)15-23(14-21)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3

InChI Key

VEWXHMPOKKGRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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